Dual Functional Group Differentiation: 6'-OH / 4'-OTs vs. 6'-OMe / 4'-OH in Mycophenolic Acid
Methyl 6'-Desmethyl-4'-tosylmycophenolate possesses a free 6'-hydroxyl group (from desmethylation) and a 4'-tosyl ester, whereas mycophenolic acid (MPA) has a 6'-methoxy group and a free 4'-hydroxyl . This functional group inversion is quantified by the presence of the sulfonyl ester moiety: the compound's molecular formula includes one sulfur atom (C24H26O8S, MW 474.52) versus zero sulfur in MPA (C17H20O6, MW 320.34), yielding a molecular weight difference of +154.18 Da [1]. The 4'-tosyl group increases the computed LogP from 2.5 (for O-Desmethyl mycophenolic acid methyl ester) to 4.5–4.9, substantially altering chromatographic retention behavior [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 474.52 Da; contains 1 sulfur atom; C24H26O8S; free 6'-OH, 4'-OTs |
| Comparator Or Baseline | Mycophenolic Acid (MPA): MW = 320.34 Da; 0 sulfur; C17H20O6; 6'-OMe, 4'-OH |
| Quantified Difference | ΔMW = +154.18 Da; ΔS = +1 atom; functional group inversion at both 4' and 6' positions |
| Conditions | Structural comparison based on molecular formula and CAS registry records |
Why This Matters
The unique dual modification provides orthogonal reactive handles for synthetic chemistry and a distinct mass spectrometric signature for LC-MS impurity tracking, functions that neither MPA nor singly modified analogs can replicate.
- [1] PubChem. Compound Summary for CID 57018953. Computed Properties: Molecular Weight 474.5 g/mol; XLogP3-AA 4.5; TPSA 125 Ų. URL: https://pubchem.ncbi.nlm.nih.gov/compound/57018953. View Source
